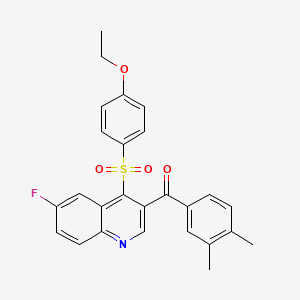

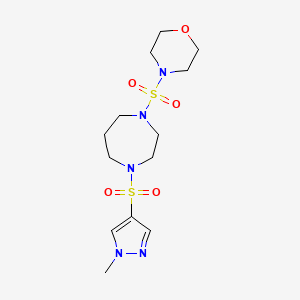

![molecular formula C18H13N3O B2636909 N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide CAS No. 2034547-21-0](/img/structure/B2636909.png)

N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis of Heterocycles

A study by Moustafa et al. (2022) developed a regioselective, high-yield synthesis method for 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles. This synthesis is significant for creating polyfunctional N-heterocycles, which are crucial in organic and medicinal chemistry due to their broad spectrum of biological activities and applications in materials science (Moustafa et al., 2022).

Anti-tumor and Anti-inflammatory Applications

Several derivatives of pyrazolo[1,5-a]pyrimidines have shown promising anti-tumor cytotoxic activity in vitro using different human cancer cell lines. The synthesis of these compounds from cyclocondensation of cyanoacetamide, cyanothioacetamide, and 3-aminopyrazols underscores their potential in cancer research (Ahmed et al., 2009). Additionally, novel pyrazolo[3,4-b][1,8]naphthyridine and pyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine derivatives have been investigated for in vivo anti-inflammatory activity, showing promising results compared to standard drugs (Patil et al., 2018).

Ligand Synthesis and Coordination Chemistry

Research into multidentate ligands containing N,N-bidentate pyrazolyl–pyridine units linked to a central aromatic spacer unit has led to the development of compounds with potential in coordination chemistry. These ligands are designed to be versatile terpyridine analogues, useful in the creation of luminescent lanthanide compounds for biological sensing and iron complexes for studying thermal and photochemical spin-state transitions (Bell et al., 2003).

Synthesis of Blue Light-Emitting Compounds

The development of blue light-emitting pyrazolo[3,4-h][1,6]naphthyridines through Friedländer condensation has implications for material science, particularly in the fabrication of devices requiring specific light-emitting properties. These compounds exhibit significant potential as fluorescence probes for studying proteins like bovine serum albumin (BSA) and understanding ligand-protein interactions (Patil et al., 2011).

Zukünftige Richtungen

The future directions for “N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide” could involve further exploration of its potential applications in medicinal chemistry and material science, given its significant photophysical properties . Additionally, the development of new synthetic routes and the possible applications of these compounds could be explored .

Eigenschaften

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-ylnaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18(17-7-3-5-13-4-1-2-6-16(13)17)20-14-9-11-21-15(12-14)8-10-19-21/h1-12H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTUOTBJWNETFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

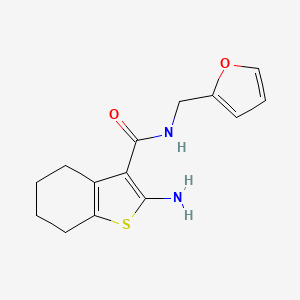

![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)

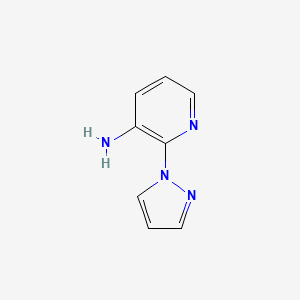

![ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2636832.png)

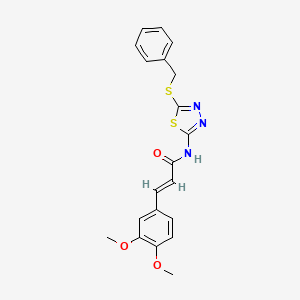

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-propylethanediamide](/img/structure/B2636836.png)

![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)

![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B2636842.png)

![N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2636843.png)

![N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2636846.png)

![2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2636848.png)